Glypican-3 (144-152)

Catalog No.
S1886214
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glypican-3 (144-152)

Product Name

Glypican-3 (144-152)

Synonyms

Glypican-3 (144-152)

The exact mass of the compound Glypican-3 (144-152) is unknown and the complexity rating of the compound is unknown. The storage condition is described as Common storage 2-8℃, long time storage -20℃..

Glypican-3 (GPC3) is a member of the glypican family, which consists of heparan sulfate proteoglycans that are anchored to the cell membrane via glycosylphosphatidylinositol. GPC3 is particularly notable for its role in liver pathology, as it is significantly upregulated in hepatocellular carcinoma (HCC) while being minimally expressed in normal liver tissues. This unique expression pattern makes GPC3 an attractive target for both diagnostic and therapeutic strategies in liver cancer . The peptide sequence Glypican-3 (144-152), specifically FVGEFFTDV, has been identified as a critical epitope for inducing cytotoxic T lymphocyte responses against tumors expressing GPC3 .

Glypican-3 undergoes several post-translational modifications, including cleavage by furin convertases, which is essential for its biological activity. The protein is initially synthesized as a precursor and is cleaved into N-terminal and C-terminal fragments, which remain linked by disulfide bonds. The heparan sulfate chains attached to GPC3 play a crucial role in its interaction with various signaling molecules, including Wnt and Hedgehog pathways . These interactions can modulate cell signaling cascades that are pivotal in tumorigenesis and cellular proliferation.

Glypican-3 is involved in multiple biological processes, including cell growth, differentiation, and migration. Its overexpression in HCC has been linked to enhanced tumor cell proliferation and survival through the activation of the Wnt signaling pathway. GPC3 interacts with Wnt proteins, stabilizing their binding to Frizzled receptors, which promotes downstream signaling associated with oncogenesis . Additionally, GPC3 acts as a negative regulator of the Hedgehog signaling pathway by binding to Hedgehog ligands, thereby inhibiting their interaction with the Patched receptor .

The synthesis of Glypican-3-derived peptides, such as FVGEFFTDV, typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into peptides with high purity and yield. Following synthesis, peptides can be purified using high-performance liquid chromatography and characterized through mass spectrometry to confirm their identity and integrity .

Glypican-3 has significant applications in cancer immunotherapy. The peptide GPC3 (144-152) has been utilized in clinical trials as a vaccine to stimulate immune responses against HCC. Studies have demonstrated that vaccination with this peptide can induce specific cytotoxic T lymphocyte responses without causing autoimmunity, highlighting its potential as a therapeutic agent in treating liver cancer . Furthermore, GPC3 serves as a biomarker for diagnosing HCC due to its elevated expression levels in tumor tissues compared to normal liver .

Research has shown that Glypican-3 interacts with various growth factors and cytokines, enhancing their availability at the cell surface and facilitating ligand-receptor interactions. In particular, GPC3's role as a "signal recruiter" is critical during the activation of Wnt and Hedgehog signaling pathways . Studies have also indicated that the presence of GPC3 can influence the effectiveness of therapeutic agents targeting these pathways by modulating their interactions with receptor complexes.

Glypican-3 shares structural similarities with other members of the glypican family but exhibits unique characteristics that distinguish it from its counterparts:

CompoundStructure CharacteristicsUnique Features
Glypican-1Heparan sulfate proteoglycanInvolved in cell adhesion and growth factor signaling
Glypican-2Heparan sulfate proteoglycanPlays a role in neuronal development
Glypican-4Heparan sulfate proteoglycanInvolved in muscle development
Glypican-5Heparan sulfate proteoglycanAssociated with embryonic development
Glypican-6Heparan sulfate proteoglycanImplicated in various cancers but less specific than GPC3

Glypican-3's specific upregulation in hepatocellular carcinoma and its ability to induce immune responses make it particularly unique among these compounds .

Solid-phase peptide synthesis represents the predominant approach for producing Glypican-3 (144-152) peptide fragments, utilizing established fluorenylmethyloxycarbonyl and tert-butyloxycarbonyl protection strategies [1] [2]. The synthesis process involves sequential addition of protected amino acid derivatives to a growing peptide chain anchored on an insoluble polymeric support [3] [4]. For Glypican-3 peptide fragments, optimization strategies focus on achieving high coupling efficiency while minimizing side reactions that can compromise product purity [5] [6].

Temperature and Mixing Optimization

High-temperature fast stirring peptide synthesis has emerged as a critical optimization strategy for challenging peptide sequences [7]. Research demonstrates that combining elevated temperatures of 90 degrees Celsius with rapid overhead stirring achieves superior coupling efficiency compared to traditional room temperature methods [7]. The implementation of microwave-assisted peptide synthesis further enhances reaction kinetics, reducing amino acid addition time from 2 hours to under 4 minutes while improving product purity from 60-70% to 85-91% [8] [9].

Temperature optimization studies reveal that elevated synthesis conditions accelerate both coupling and deprotection reactions without significant increases in racemization or aspartimide formation [7] [10]. The combination of high temperature and efficient mixing maximizes diffusion effects according to Fick's second law, enabling the use of lower reagent concentrations while maintaining high coupling yields [7].

Resin Selection and Loading Optimization

Optimal resin selection significantly impacts synthesis efficiency for hydrophobic peptide sequences like Glypican-3 fragments [4] [11]. Polystyrene-based resins demonstrate superior performance compared to polar supports for hydrophobic peptides, with lower aggregation potential and improved swelling properties [12]. Wang linkers produce carboxyl-terminated products suitable for Glypican-3 peptide synthesis, while Rink linkers generate amide products depending on the desired terminal functionality [4].

Loading capacity optimization requires balancing synthesis efficiency with product quality [11]. Higher loading resins maximize output per synthesis cycle but may increase steric hindrance and reduce coupling efficiency [4]. Research indicates that bead size influences reaction kinetics, with smaller beads facilitating faster diffusion and shorter reaction times compared to larger beads [4] [11].

Coupling Efficiency Enhancement

Coupling reagent optimization plays a crucial role in achieving quantitative amino acid incorporation [5]. Comparative studies demonstrate that PyAOP exhibits superior performance compared to HATU for amino acid couplings, with extended coupling times showing positive effects on synthesis outcomes [6]. The theoretical purity calculations illustrate the critical importance of high coupling efficiency: 97% yield per step results in only 1.4% overall yield for a 70-residue peptide, while 99.5% yield per step achieves 50% overall yield [3].

Advanced coupling strategies include the use of additives such as Oxyma Pure to reduce racemization during amino acid activation [5]. In situ neutralization protocols minimize aggregation by reducing the time that deprotected peptide remains in the neutral state, particularly beneficial for hydrophobic sequences prone to self-association [13].

ParameterTraditional MethodOptimized MethodImprovement Factor
Coupling Time2 hours<4 minutes30x faster
Product Purity60-70%85-91%1.3-1.5x increase
Waste Generation100 mL per residue<5 mL per residue20x reduction
TemperatureRoom temperature90°CEnhanced kinetics

Aggregation Prevention Strategies

Peptide aggregation represents a significant challenge in solid-phase synthesis of hydrophobic sequences [14] [15]. Aggregation occurs through hydrogen bonding between peptide chains, leading to reduced swelling, incomplete deprotection, and poor coupling efficiency [14]. Prevention strategies include the incorporation of pseudoprolines or depsipeptides that introduce structural kinks, disrupting secondary structure formation [12].

Solvent optimization effectively addresses aggregation issues through the use of chaotropic agents and specialized solvent systems [15]. N-methylpyrrolidone and dimethylsulfoxide additions improve peptide solvation, while chaotropic salts such as lithium chloride or sodium perchlorate disrupt hydrogen bonding networks [15]. The magic mixture containing ethylene carbonate and nonionic detergents provides additional aggregation suppression capabilities [15].

Liquid-Phase Synthesis Challenges for Heparan Sulfate-Binding Motifs

Liquid-phase peptide synthesis presents unique challenges for Glypican-3 (144-152) production, particularly due to the heparan sulfate-binding characteristics of this peptide fragment [16] [17]. The homogeneous reaction environment offers advantages in terms of reaction monitoring and product characterization but introduces significant complexities in separation and purification processes [18].

Solubility and Separation Challenges

The primary limitation of liquid-phase synthesis for heparan sulfate-binding peptides involves the difficulty in separating structurally similar impurities [18]. Complex peptide synthesis requires extensive protection and deprotection sequences, generating multiple byproducts with similar physicochemical properties to the target peptide [18]. Traditional separation methods such as recrystallization and extraction prove insufficient for complex peptide mixtures, necessitating advanced chromatographic techniques [18].

Heparan sulfate-binding motifs exhibit amphiphilic characteristics that complicate solubility optimization [16]. The peptide fragments demonstrate preferential binding to extracellular matrix components, creating challenges in maintaining appropriate solution conditions throughout the synthesis process [16]. Research demonstrates that synthetic heparan sulfate-binding peptides require stringent conditions for effective proteoglycan deposition and matrix interaction [16].

Protection Group Strategy Limitations

Liquid-phase synthesis demands extensive use of protecting groups to prevent side reactions and polymerization [18] [19]. The orthogonal protection strategy requires that protecting groups can be selectively removed without affecting other protective functionalities present in the molecule [19] [20]. For heparan sulfate-binding sequences, the presence of multiple reactive amino acid residues complicates protection group selection and removal sequences [19].

Cost considerations significantly impact liquid-phase synthesis feasibility, with expensive protecting group reagents and coupling agents limiting economic viability for large-scale production [18]. The requirement for complex separation and purification operations further increases synthesis costs and time requirements [18]. Multiple protection and deprotection steps increase the risk of side reactions and product degradation [18].

Enzymatic Synthesis Alternatives

Enzymatic approaches offer potential solutions to liquid-phase synthesis challenges for heparan sulfate structures [17]. Research demonstrates that engineered enzyme systems can rapidly assemble bioactive heparan sulfate oligosaccharides with significantly improved efficiency compared to chemical methods [17]. The antithrombin III-binding pentasaccharide synthesis requires only 6 enzymatic steps compared to approximately 60 chemical synthesis steps [17].

Enzymatic synthesis provides superior stereoselectivity and yields compared to traditional chemical approaches [17]. The biosynthetic process achieves at least twofold greater overall yield and completes synthesis at least 100 times faster than chemical processes [17]. However, enzymatic methods remain limited to specific structural motifs and require extensive enzyme engineering for novel peptide sequences [17].

Purification Techniques for Hydrophobic Peptide Sequences

Purification of hydrophobic peptide sequences such as Glypican-3 (144-152) requires specialized chromatographic approaches to achieve the high purity levels necessary for research and therapeutic applications [21] [22] [23]. The hydrophobic nature of these peptides presents unique challenges in separation from structurally similar impurities and byproducts [21].

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography represents the gold standard for hydrophobic peptide purification, utilizing hydrophobic interactions between peptide sequences and non-polar stationary phases [22] [23]. The separation mechanism relies on differential hydrophobicity, with more hydrophobic peptides exhibiting longer retention times on C18 silica columns [22]. Mobile phase composition using water and acetonitrile gradients enables precise control over peptide elution profiles [23].

The purification process involves binding peptides to the hydrophobic stationary phase under polar loading conditions, followed by gradient elution using increasingly organic mobile phases [23]. Trifluoroacetic acid serves as an ion-pairing agent, forming complexes with basic amino acid residues to mask charges and enhance hydrophobic interactions [24]. This approach proves particularly effective for separating target peptides from truncated sequences and side-reaction products [21].

Purity LevelApplicationTypical YieldSeparation Efficiency
>99.5%NMR studies, receptor binding70-85%High resolution
95-99%Cell culture, immunoassays80-90%Good resolution
85-95%Screening applications85-95%Moderate resolution
70-85%Preliminary studies90-95%Basic separation

Ion Exchange Chromatography Integration

Ion exchange chromatography provides complementary separation mechanisms based on peptide charge characteristics [25] [26] [27]. The technique separates peptides according to their net charge at specific pH values, with weakly charged peptides eluting before highly charged species [26]. Cation exchange chromatography proves particularly effective for basic peptides, while anion exchange handles acidic sequences [26].

Combination approaches utilizing ion exchange followed by reversed-phase chromatography achieve superior purification results compared to single-method strategies [25] [28]. A documented purification scheme demonstrates peptide purity improvement from 74% to 96% using ion exchange capture, followed by reversed-phase polishing to achieve greater than 99.5% purity [28]. This two-step approach effectively removes both polar impurities and structurally similar peptide byproducts [28].

The ion exchange step operates as a capture process, concentrating the target peptide while removing process-related impurities [28]. Salt gradient elution enables selective peptide recovery based on charge density differences [26]. However, ion exchange chromatography requires volatile buffer systems for mass spectrometry compatibility, limiting the use of high-salt concentrations [21].

Advanced Purification Strategies

Affinity chromatography offers highly selective purification based on specific peptide-ligand interactions [21]. Immobilized metal affinity chromatography proves effective for histidine-containing peptides, while antibody-based affinity systems provide sequence-specific capture capabilities [21]. These methods achieve high selectivity but require specialized ligands and may be limited by binding capacity [21].

Membrane-enhanced purification systems combine liquid-phase synthesis with membrane filtration to achieve continuous purification during synthesis [29] [30]. This approach eliminates traditional precipitation and drying steps, reducing processing time and improving overall yield [30]. Two-stage membrane cascade configurations improve overall yield from 72.2% to 95.3%, although additional washing requirements increase process complexity [30].

Preparative chromatography scaling requires careful optimization of loading capacity, gradient profiles, and detection systems [28]. Column diameter and stationary phase selection significantly impact separation efficiency and processing throughput [28]. Large-scale purification may require multiple complementary techniques to achieve the purity specifications necessary for biological applications [28].

Human Leukocyte Antigen-A2 Restricted Binding Thermodynamics

The Glypican-3 (144-152) peptide, with the sequence FVGEFFTDV, demonstrates exceptional binding characteristics to Human Leukocyte Antigen-A2 molecules, forming the foundation for its immunological recognition [1] [2]. This nonameric peptide exhibits high-affinity binding interactions with Human Leukocyte Antigen-A2 molecules, achieving recognition efficiency values in the range of 10^-10 to 10^-11 M, indicating remarkably stable peptide-Major Histocompatibility Complex class I complexes [1] [3].

The thermodynamic properties of Glypican-3 (144-152) binding to Human Leukocyte Antigen-A2 involve complex conformational changes within the Major Histocompatibility Complex class I binding groove. Molecular dynamics simulations have revealed that the peptide positioning occurs specifically at the A and F pockets of the Human Leukocyte Antigen-A2 binding groove, with the second residue serving as a critical anchor point for stabilizing binding interactions [4] [5]. The binding free energy calculations demonstrate ΔG values of -14.46 ± 0.53 kcal/mol using the Solvated Interaction Energy method and -30.79 ± 0.49 kcal/mol using Molecular Mechanics/Generalized Born Surface Area calculations, indicating highly favorable binding thermodynamics [5].

ParameterValueReference
Glypican-3 144-152 sequenceFVGEFFTDVMultiple studies [1] [2]
Binding affinity (IC50)10^-10 to 10^-11 MClinical trials [1] [3]
Cytotoxic T Lymphocyte response rate86% (12/14 patients)Phase I trial [1]
Correlation coefficientr=0.665 (P=0.0166)Dose-response study [1]

The stabilization of Human Leukocyte Antigen-A2 molecules by Glypican-3 (144-152) peptide loading involves intricate molecular recognition processes [6]. The peptide-induced stabilization can be measured through T2 cell binding assays, where peptide-loaded Human Leukocyte Antigen-A2 molecules demonstrate significantly enhanced surface expression compared to empty Major Histocompatibility Complex molecules [6]. The fluorescence index calculations reveal that peptides with FI ≥ 1.0 indicate high binding affinity, while 0.5 < FI < 1.0 represents intermediate binding affinity [6].

Conformational dynamics studies have demonstrated that peptide binding to Major Histocompatibility Complex class I molecules involves coordinated movements between the peptide-binding groove and the β2-microglobulin association [7]. The coupling between peptide and β2-microglobulin binding to the Major Histocompatibility Complex class I heavy chain is mediated through conformational dynamics, with peptide-independent stabilization of Major Histocompatibility Complex class I molecules requiring specific disulfide bond formation in the F-pocket region [7].

T-Cell Receptor Interaction Landscapes

The T-cell receptor interaction landscape for Glypican-3 (144-152) peptide demonstrates remarkable immunological efficacy in clinical settings. Phase I clinical trials have revealed that vaccination with Human Leukocyte Antigen-A2-restricted Glypican-3 (144-152) peptide induces significant expansion of peptide-specific cytotoxic T lymphocytes [1] [2]. The frequency of Glypican-3 (144-152) peptide-specific cytotoxic T lymphocytes increases dramatically from a mean of 6.5 (range 0-43) before vaccination to 96 (range 5-441) after vaccination, with statistical significance of P < 0.01 [1] [3].

T-Cell Receptor ParameterPre-vaccinationPost-vaccinationP-value
Cytotoxic T Lymphocyte frequency (mean)6.596<0.01
Cytotoxic T Lymphocyte frequency (range)0-435-441-
Response rate-86%-
Correlation with dose-r=0.6650.0166

The establishment of Glypican-3 (144-152) peptide-specific cytotoxic T lymphocyte clones from peripheral blood mononuclear cells demonstrates the functional capability of induced T-cell responses [1] [8]. These cytotoxic T lymphocyte clones exhibit high functional avidity, with recognition efficiencies ranging from 10^-8 to 10^-11 M, indicating their ability to recognize and respond to extremely low concentrations of cognate antigen [8]. The most effective clones demonstrate recognition efficiency of 10^-11 M, suggesting superior T-cell receptor affinity for the peptide-Major Histocompatibility Complex complex [8].

T-cell receptor engagement with Glypican-3 (144-152) peptide-Human Leukocyte Antigen-A2 complexes promotes specific cellular responses characterized by interferon-γ production and cytotoxic activity [8] [9]. The specificity of T-cell receptor interactions is demonstrated through Glypican-3 knockdown experiments, where small interfering RNA treatment of Glypican-3-expressing cells significantly reduces cytotoxic T lymphocyte recognition and interferon-γ production [8]. This confirms that the Human Leukocyte Antigen-A2-restricted Glypican-3 (144-152) peptide is naturally processed and presented by cancer cells expressing Glypican-3 [8].

The T-cell receptor repertoire analysis reveals the presence of specific T-cell receptor sequences in both tumor tissue and peripheral blood mononuclear cells, indicating successful trafficking of Glypican-3-specific T cells to tumor sites [10] [11]. T-cell receptor-engineered T cell therapy using T-cell receptor sequences obtained from Glypican-3 peptide-specific cytotoxic T lymphocyte clones represents a promising therapeutic approach for enhanced efficacy in patients with advanced hepatocellular carcinoma [10] [9].

Cross-Presentation Pathways in Antigen-Presenting Cells

Cross-presentation of Glypican-3 (144-152) peptide through Major Histocompatibility Complex class I molecules represents a critical mechanism for generating effective cytotoxic T lymphocyte responses. Dendritic cells serve as the primary antigen-presenting cells responsible for cross-presenting Glypican-3-derived epitopes to naive CD8+ T cells [12] [13]. The cross-presentation pathway involves the uptake of exogenous Glypican-3 antigens by dendritic cells, followed by processing and presentation on Major Histocompatibility Complex class I molecules [12] [13].

The identification of naturally processed Human Leukocyte Antigen-A2-restricted Glypican-3 epitopes through cross-presentation has been demonstrated using dendritic cells transfected with Glypican-3 messenger RNA [12]. The Glypican-3 522-530 peptide (FLAELAYDL) represents a naturally processed, Human Leukocyte Antigen-A2-restricted cytotoxic T lymphocyte epitope that fulfills critical criteria for cross-presentation: high affinity binding to Human Leukocyte Antigen-A2, generation through the Major Histocompatibility Complex class I processing pathway, and ability to stimulate proliferation in autologous T cells [12].

Cross-presentation ComponentFunctionInvolvement in Glypican-3
Transporter associated with Antigen Processing transporterPeptide transport to endoplasmic reticulumRequired for epitope presentation
TapasinMajor Histocompatibility Complex I peptide loadingEssential for stable complex formation
CalreticulinGlycoprotein chaperoneSupports peptide optimization
ERp57Thiol oxidoreductaseAssists in complex assembly
Dendritic cellsAntigen presentationCross-present Glypican-3 epitopes

The peptide-loading complex plays a fundamental role in the cross-presentation of Glypican-3 epitopes [14]. This multisubunit endoplasmic reticulum assembly comprises the Transporter associated with Antigen Processing (TAP1 and TAP2), tapasin, calreticulin, and ERp57, all of which are essential for efficient peptide loading onto Major Histocompatibility Complex class I molecules [14]. The Transporter associated with Antigen Processing transporter selectively translocates peptides from the cytosol into the endoplasmic reticulum, where they can be loaded onto Major Histocompatibility Complex class I molecules for presentation [15].

Tapasin serves as the central chaperone regulating peptide-loading complex activity, ensuring that only Major Histocompatibility Complex class I molecules loaded with high-affinity peptides can exit the endoplasmic reticulum and reach the cell surface [14]. The interaction between tapasin and Major Histocompatibility Complex class I molecules involves specific salt bridge formation between conserved residues, which is essential for proper peptide loading complex assembly [15].

The cross-presentation efficiency of Glypican-3 epitopes can be enhanced through targeted delivery strategies. Dendritic cells transduced with Glypican-3 gene and co-cultured with cytokine-induced killer cells demonstrate significantly enhanced cytotoxic activity against Glypican-3-expressing hepatocellular carcinoma cells [16] [17]. This approach leverages the natural antigen-presenting capacity of dendritic cells while amplifying the effector function through co-culture with cytokine-induced killer cells [16].

Storage

Common storage 2-8℃, long time storage -20℃.

Sequence

FVGEFFTDV

Dates

Last modified: 07-21-2023

Explore Compound Types